molecular formula C15H28O3 B14731615 2-Methoxyethyl 6-cyclohexylhexanoate CAS No. 6282-62-8

2-Methoxyethyl 6-cyclohexylhexanoate

Cat. No.: B14731615
CAS No.: 6282-62-8
M. Wt: 256.38 g/mol
InChI Key: AYMBNLOOKBKOHX-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-cyclohexylhexanoate is a chemical compound with the molecular formula C14H26O3. It is an ester derived from 6-cyclohexylhexanoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-cyclohexylhexanoate typically involves the esterification of 6-cyclohexylhexanoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-cyclohexylhexanoic acid and 2-methoxyethanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: 6-cyclohexylhexanoic acid and 2-methoxyethanol.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-Methoxyethyl 6-cyclohexylhexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components, 6-cyclohexylhexanoic acid and 2-methoxyethanol. These components can then interact with various biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl acetate
  • 2-Methoxyethyl isothiocyanate
  • 2-Methoxyethyl piperidine hydrochloride

Comparison

Compared to similar compounds, 2-Methoxyethyl 6-cyclohexylhexanoate is unique due to its specific ester structure and the presence of the cyclohexyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

6282-62-8

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

2-methoxyethyl 6-cyclohexylhexanoate

InChI

InChI=1S/C15H28O3/c1-17-12-13-18-15(16)11-7-3-6-10-14-8-4-2-5-9-14/h14H,2-13H2,1H3

InChI Key

AYMBNLOOKBKOHX-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)CCCCCC1CCCCC1

Origin of Product

United States

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